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Compound of Interest

Compound Name:
6-(4-Bromophenyl)-6-oxohexanoic

acid

CAS No.: 102862-52-2

Cat. No.: B010326 Get Quote

Executive Summary
6-(4-Bromophenyl)-6-oxohexanoic acid (CAS: 102862-52-2) is a critical intermediate in

medicinal chemistry, serving as a scaffold for Histone Deacetylase (HDAC) inhibitors and a

linker in Proteolysis Targeting Chimeras (PROTACs). Its dual functionality—an aryl bromide

handle for cross-coupling and a carboxylic acid tail for amide bond formation—makes it a

versatile building block.

However, commercial availability is often restricted to "make-to-order" or expensive research-

scale quantities (

500/g). This guide provides a dual-track strategy: a Sourcing Analysis for rapid acquisition and
a validated Synthesis Protocol for cost-effective scale-up.
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Property Specification

Chemical Name 6-(4-Bromophenyl)-6-oxohexanoic acid

CAS Number 102862-52-2

Molecular Formula C₁₂H₁₃BrO₃

Molecular Weight 285.13 g/mol

Structural Features
Para-substituted aryl bromide; C6-ketone;

Terminal carboxylic acid.

Key Applications

HDAC inhibitor synthesis (SAHA analogues);

Linker chemistry (PROTACs, ADCs); Suzuki-

Miyaura coupling substrates.

Structural Insight: The C6-ketone position is crucial. It mimics the acetyl-lysine binding pocket

in HDAC enzymes when derivatized to a hydroxamic acid. The para-bromo substituent allows

for late-stage diversification via palladium-catalyzed cross-coupling [1].

Sourcing Strategy: Market Analysis
For early-stage discovery requiring <5g, purchasing is recommended to save time. For gram-

to-kilogram campaigns, internal synthesis is the only economically viable path.

Commercial Supplier Landscape (Research Scale)
Note: Prices are indicative of the 2024-2025 market and subject to fluctuation.
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Supplier Tier
Vendor
Examples

Typical Pack
Size

Approx. Price
(USD)

Lead Time

Tier 1 (Catalog) Matrix Scientific 1g / 5g $319 / $1,165 1-2 Weeks

Tier 2 (Specialty) Rieke Metals 2g $529 2-3 Weeks

Tier 3 (Custom)
Am. Custom

Chem.
1g ~$900 4-6 Weeks

Bulk Aggregators
MolPort /

PubChem
Variable Inquire Variable

"Make vs. Buy" Decision Logic
The following decision tree assists project leads in optimizing resource allocation.

Requirement Analysis

Quantity Needed?

< 5 Grams > 5 Grams

Budget > $500/g? Timeline < 2 Weeks?

ACTION: BUY
(Matrix/Rieke)

Yes

ACTION: SYNTHESIZE
(Friedel-Crafts)

No Yes (High Cost) No

Click to download full resolution via product page
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Figure 1: Strategic decision matrix for sourcing 6-(4-Bromophenyl)-6-oxohexanoic acid.

Technical Synthesis Protocol (The "Make" Option)
When commercial costs are prohibitive, the Friedel-Crafts Acylation of bromobenzene with

adipic anhydride is the industry-standard route. This reaction is highly regioselective for the

para position due to steric hindrance at the ortho position and the deactivating nature of the

bromine atom [2].

Reaction Pathway

Bromobenzene
+

Adipic Anhydride
Acylium Ion

Complex

 Friedel-Crafts
(0°C to RT)

AlCl3 (2.2 equiv)

Activates HCl / Ice Quench 6-(4-Bromophenyl)-
6-oxohexanoic acid

 Precipitation

Click to download full resolution via product page

Figure 2: Friedel-Crafts acylation pathway using Aluminum Chloride.

Detailed Methodology
Safety Note: Aluminum chloride (

) reacts violently with water, releasing HCl gas.[1] Perform all steps in a fume hood.

Reagents:

Bromobenzene (Solvent/Reactant): 50 mL (Excess)

Adipic Anhydride (or Adipoyl Chloride): 10 mmol

Aluminum Chloride (

): 22 mmol (2.2 equivalents)

Dichloromethane (DCM): Optional co-solvent if Bromobenzene is limited.
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Protocol:

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a

pressure-equalizing addition funnel. Maintain an inert atmosphere (

or Ar).

Catalyst Addition: Add anhydrous

(22 mmol) to the flask.

Solvent/Reactant: Add Bromobenzene (30 mL) to form a suspension. Cool to 0°C in an ice

bath.

Acylation: Dissolve Adipic Anhydride (10 mmol) in Bromobenzene (10 mL) or DCM. Add

dropwise to the

suspension over 30 minutes.

Observation: The mixture will turn yellow/orange and evolve HCl gas.

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for

4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

Quench: Pour the reaction mixture slowly onto a slurry of crushed ice (100g) and

concentrated HCl (10 mL). Stir vigorously for 30 minutes to break the aluminum complex.

Isolation:

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

Combine organic layers and wash with Brine.

Dry over anhydrous

and concentrate in vacuo.

Purification: The crude solid is often recrystallized from Ethanol/Water or Toluene/Hexane to

yield off-white crystals.
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Expected Yield: 65–80%[2]

Quality Assurance & Validation
To ensure the integrity of the synthesized or purchased material, use the following validation

parameters.

Analytical Specifications
Test Method Acceptance Criteria

Purity
HPLC (C18 column,

MeCN/H2O gradient)

> 95% Area Under Curve

(AUC)

Identity ¹H-NMR (400 MHz, DMSO-d₆) Confirms structure (see below)

Melting Point Capillary Method
118°C – 122°C (Lit. value

check)

¹H-NMR Interpretation (DMSO-d₆)
δ 12.0 ppm (s, 1H): Carboxylic acid (-COOH).

δ 7.85 ppm (d, 2H): Aryl protons ortho to ketone (deshielded).

δ 7.70 ppm (d, 2H): Aryl protons ortho to bromine.

δ 2.95 ppm (t, 2H):

-methylene to ketone (-CH₂-CO-Ar).

δ 2.20 ppm (t, 2H):

-methylene to acid (-CH₂-COOH).

δ 1.55 ppm (m, 4H): Internal methylene chain protons.

Note: The splitting pattern of the aromatic region (two doublets) confirms the para-substitution.

Applications in Drug Discovery[4][5][6]
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Linker Chemistry (PROTACs)
This molecule is an ideal "linker precursor."

Step A: The carboxylic acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative)

using standard amide coupling (EDC/HOBt or HATU).

Step B: The aryl bromide undergoes Suzuki coupling with a boronic acid derivative of the

target protein ligand.

HDAC Inhibitor Synthesis
To generate SAHA-like analogues:

Convert the carboxylic acid to a methyl ester.

Perform Suzuki coupling on the aryl bromide to extend the "cap" group.

Convert the ester to a hydroxamic acid (

) using hydroxylamine/KOH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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